REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[C:10]([N:12]2[CH2:17][CH2:16][N:15]([CH3:18])[CH2:14][CH2:13]2)[CH:9]=[CH:8][C:7]=1[N+:19]([O-])=O)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:22])[CH2:5][C:6]1[CH:11]=[C:10]([N:12]2[CH2:13][CH2:14][N:15]([CH3:18])[CH2:16][CH2:17]2)[CH:9]=[CH:8][C:7]=1[NH2:19])[CH3:2]
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Name
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[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenyl]-acetic acid ethyl ester
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Quantity
|
1.1 g
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Type
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reactant
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Smiles
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C(C)OC(CC1=C(C=CC(=C1)N1CCN(CC1)C)[N+](=O)[O-])=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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114 mg
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Type
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catalyst
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Smiles
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[Pd]
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred for 4 h under a hydrogen atmosphere (1 atm.)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
filtered through a microfilter (0.45 μM)
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated at reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(CC1=C(C=CC(=C1)N1CCN(CC1)C)N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |